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molecular formula C7H9N3O2 B8752441 7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one

7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one

Cat. No. B8752441
M. Wt: 167.17 g/mol
InChI Key: YGKGHZLZFHVCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975400B2

Procedure details

To a suspension of 6-((2-hydroxyethyl)(methyl)amino)pyrimidine-2,4(1H,3H)-dione (0.463 g, 2.5 mmol) in tetrahydrofuran (310 ml) at rt was added Ph3P (1.967 g, 7.50 mmol), then DIAD (1.458 ml, 7.50 mmol) was added dropwise. The reaction mixture was stirred at rt for 3 h, and concentrated. The residue was partitioned between ethyl ether and water. The aqueous phase was separated, washed with ethyl ether again, and then concentrated to afford the title compound as a light-yellow solid (0.414 g, 99% yield).
Name
6-((2-hydroxyethyl)(methyl)amino)pyrimidine-2,4(1H,3H)-dione
Quantity
0.463 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
1.967 g
Type
reactant
Reaction Step Two
Name
Quantity
1.458 mL
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]([CH3:13])[C:5]1[NH:10][C:9](=[O:11])[NH:8][C:7](=[O:12])[CH:6]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>O1CCCC1>[CH3:13][N:4]1[C:5]2[N:10]([C:9](=[O:11])[NH:8][C:7](=[O:12])[CH:6]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
6-((2-hydroxyethyl)(methyl)amino)pyrimidine-2,4(1H,3H)-dione
Quantity
0.463 g
Type
reactant
Smiles
OCCN(C1=CC(NC(N1)=O)=O)C
Name
Quantity
310 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.967 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
1.458 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl ether and water
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
washed with ethyl ether again
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCN2C(NC(C=C21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.414 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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